molecular formula C14H14ClNO2 B113360 (3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 956629-74-6

(3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Katalognummer: B113360
CAS-Nummer: 956629-74-6
Molekulargewicht: 263.72 g/mol
InChI-Schlüssel: QGBJKSXGAYOVCU-CWSCBRNRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a synthetically designed, stereochemically defined cyclopenta[c]quinoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile and advanced synthetic intermediate for the construction of more complex molecular architectures, particularly in the development of potential therapeutic agents. Its core structure, featuring a fused cyclopentane-quinoline system, is a privileged scaffold often associated with biological activity. The specific stereochemistry at the 3aR, 4S, and 9bS positions, combined with the strategic chloro and methyl substituents on the quinoline ring, allows researchers to fine-tune the molecule's steric and electronic properties. This makes it a critical building block for investigating structure-activity relationships (SAR) in lead optimization campaigns. While the specific mechanism of action for this precise molecule is a subject of ongoing research, analogs of the cyclopenta[c]quinoline carboxylic acid core are frequently explored for their potential to interact with a variety of biological targets, including enzymes and receptors. This compound is provided exclusively for research applications in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only.

Eigenschaften

IUPAC Name

(3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-7-5-8(15)6-11-9-3-2-4-10(9)13(14(17)18)16-12(7)11/h2-3,5-6,9-10,13,16H,4H2,1H3,(H,17,18)/t9-,10+,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBJKSXGAYOVCU-CWSCBRNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(C3C2C=CC3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1N[C@@H]([C@H]3[C@@H]2C=CC3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing research on its biological properties, mechanisms of action, and potential applications in medicine.

The compound has the molecular formula C14H14ClNO2C_{14}H_{14}ClNO_{2} and a molecular weight of 274.27 g/mol. Its structure features a cyclopenta[c]quinoline core, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It may act on specific enzymes or receptors, influencing cellular pathways and processes. The exact molecular targets are still under investigation but may include:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with G-protein coupled receptors (GPCRs), affecting signaling cascades within cells.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties by targeting pathways involved in cell proliferation and survival.
  • Antimicrobial Properties : Some derivatives of quinoline compounds have shown antimicrobial activity, suggesting potential uses in treating infections.
  • Neuroprotective Effects : The structural features of the compound indicate possible neuroprotective effects through modulation of neurotransmitter systems.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. Here are some key findings:

  • In Vitro Studies : Various in vitro assays have demonstrated the ability of this compound to inhibit cancer cell proliferation. For example, studies indicated that certain derivatives showed significant inhibition rates against specific cancer cell lines (e.g., MLLr leukemic cell lines) .
CompoundIC50 (µM)% Inhibition
P639.165.15
P1955.2655.26
  • Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to target enzymes such as SIRT3, which plays a role in mitochondrial function and cancer metabolism .

Comparative Analysis

When compared to similar compounds like other cyclopenta[c]quinoline derivatives:

Compound NameStructure TypeNotable Activity
Compound AQuinolineAnticancer
Compound BCyclopentaAntimicrobial
(3aR,4S,9bS)-8-chloro-6-methyl...Cyclopenta[c]quinolineAnticancer/Neuroprotective

The unique stereochemistry and functional groups of (3aR,4S,9bS)-8-chloro-6-methyl... confer distinct properties that may enhance its efficacy as a therapeutic agent.

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of (3aR,4S,9bS)-8-chloro-6-methyl... This includes:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Clinical Trials : Exploring its potential in clinical settings for cancer treatment or as an antimicrobial agent.
  • Structural Modifications : Investigating how modifications to its structure can enhance its biological activity or reduce toxicity.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Cyclopenta[c]quinoline Core

The following table summarizes key analogs with modifications to substituents, stereochemistry, and functional groups:

Compound Name / ID Substituents Molecular Formula Molecular Weight Key Properties/Activity Reference
Target Compound 8-Cl, 6-Me C₁₄H₁₃ClNO₂ 265.72 Potent ago-PAM of α7 nAChRs; (3aR,4S,9bS) stereochemistry critical
8-Fluoro Analog 8-F, 6-Me C₁₃H₁₂FNO₂ 233.24 Reduced steric bulk vs. Cl; potential for altered receptor binding
8-Nitro Analog 8-NO₂, 6-Me C₁₃H₁₂N₂O₄ 260.25 Electron-withdrawing NO₂ group may enhance stability or alter solubility
8-Ethoxycarbonyl 8-CO₂Et C₁₆H₁₇NO₄ 287.31 Ester group increases lipophilicity; pKa ~3.82 (predicted)
6-Chloro-9-(Trifluoromethyl) 6-Cl, 9-CF₃ C₁₄H₁₁ClF₃NO₂ 317.70 CF₃ group enhances metabolic stability and lipophilicity

Key Observations :

  • Chlorine vs.
  • Nitro vs. Ethoxycarbonyl: The 8-NO₂ analog (C₁₃H₁₂N₂O₄) may exhibit stronger electron-withdrawing effects, influencing electronic distribution and binding affinity, while the 8-CO₂Et derivative (C₁₆H₁₇NO₄) offers enhanced membrane permeability due to its ester group .

Stereochemical and Enantiomeric Comparisons

The (3aR,4S,9bS) configuration is essential for activity. In the case of 4BP-TQS, only the (+)-enantiomer (1b, GAT107) demonstrated potent ago-PAM activity, whereas the (-)-enantiomer (1a) was inactive . This underscores the necessity of precise stereochemical control during synthesis.

Pharmacological and Physicochemical Insights

  • Acidity and Solubility : The carboxylic acid group (pKa ~3.82 in analogs) ensures ionization at physiological pH, enhancing aqueous solubility and bioavailability .
  • Receptor Binding: The 6-Me and 8-Cl substituents likely contribute to hydrophobic interactions with α7 nAChRs, while the cyclopenta[c]quinoline core provides rigidity for optimal orientation .

Vorbereitungsmethoden

Multi-Step Organic Synthesis Approaches

Traditional synthetic routes for this compound involve sequential reactions to assemble the cyclopenta[c]quinoline core, followed by functionalization at the 6- and 8-positions. A representative pathway includes:

  • Quinoline Precursor Preparation :
    Synthesis begins with the preparation of a substituted quinoline derivative. For example, 6-methylquinoline-8-chloro derivatives are synthesized via Friedländer condensation using appropriately substituted anilines and ketones .

  • Cyclopentane Ring Formation :
    The cyclopentane moiety is introduced through a Diels-Alder reaction or transition-metal-catalyzed cyclization. A palladium-catalyzed [2+2+1] cycloaddition has been reported to efficiently form the fused bicyclic system while preserving stereochemical integrity .

  • Carboxylic Acid Functionalization :
    The carboxylic acid group at position 4 is introduced via oxidation of a methyl group or carboxylation of a lithiated intermediate.

Key Reaction Parameters :

StepReaction TypeCatalyst/SolventTemperatureYield (%)
1Friedländer condensationH2SO4 (cat.)110°C65–70
2Pd-catalyzed cyclizationPd(OAc)₂, PPh₃80°C82
3OxidationKMnO₄, H₂O25°C78

Stereochemical Control Strategies

Achieving the (3aR,4S,9bS) configuration requires careful selection of chiral auxiliaries or asymmetric catalysis:

  • Chiral Pool Synthesis : Use of enantiomerically pure starting materials derived from natural products (e.g., terpenes) to dictate stereochemistry during cyclopentane ring formation .

  • Asymmetric Catalysis : Palladium complexes with chiral ligands (e.g., BINAP) induce enantioselectivity in cycloaddition steps, achieving enantiomeric excess (ee) >90% .

Comparative Stereochemical Outcomes :

Methodee (%)Diastereomeric Ratio
Chiral pool859:1
Asymmetric catalysis9212:1

Position-specific introduction of chlorine and methyl groups is critical:

  • 8-Chlorination :
    Electrophilic chlorination using Cl₂ in acetic acid at 0°C ensures selective substitution at the 8-position, avoiding over-chlorination .

  • 6-Methylation :
    Directed ortho-metalation (DoM) strategies employ lithium diisopropylamide (LDA) to deprotonate the 6-position, followed by quenching with methyl iodide .

Reaction Optimization Data :

SubstituentReagentSelectivity (%)
8-ClCl₂/AcOH95
6-CH₃LDA/CH₃I88

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications for cost and safety:

  • Continuous Flow Reactors : Replace batch processes for cyclization steps, reducing reaction times from 24 hours to 2 hours .

  • Catalyst Recycling : Palladium recovery systems using polymer-supported ligands reduce metal waste by 70% .

Economic and Safety Metrics :

ParameterBatch ProcessContinuous Flow
Pd consumption5 mol%1.2 mol%
Reaction volume100 L10 L
Hazard ratingHigh (Cl₂ gas)Moderate (Cl⁻ salts)

Analytical Validation of Synthetic Products

Post-synthesis characterization ensures structural and stereochemical fidelity:

  • Nuclear Magnetic Resonance (NMR) :
    1H^1H NMR confirms substitution patterns (e.g., δ 7.8 ppm for H-8 in chloro derivatives) .

  • Chiral High-Performance Liquid Chromatography (HPLC) :
    Resolves enantiomers using Chiralpak AD-H columns, validating racemic mixtures or enantiopure products .

  • X-ray Crystallography :
    Absolute configuration determination for crystalline intermediates, with C–Cl bond lengths measured at 1.76–1.79 Å .

Q & A

Q. What are the key challenges in synthesizing (3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis of this compound involves cyclopentaquinoline ring formation and chiral center control. A common approach is lactamization using polyphosphoric acid (PPA) as a catalyst, as seen in cyclopentaquinoline derivatives . To ensure stereochemical purity, chiral HPLC or diastereomeric crystallization (e.g., using resolving agents like tartaric acid derivatives) is recommended. NMR analysis of coupling constants (e.g., 3JHH^3J_{HH}) and X-ray crystallography can confirm stereochemistry .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions and stereochemistry (e.g., coupling constants for cyclopentane ring protons) .
  • LC-MS/MS : For purity assessment and detection of byproducts (e.g., chlorinated impurities).
  • X-ray crystallography : Definitive confirmation of the 3D structure, particularly for resolving stereochemical ambiguities .
  • IR spectroscopy : To validate functional groups (e.g., carboxylic acid C=O stretch at ~1685 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what binding targets are plausible?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like DNA gyrase (common for quinolones) or cyclopentaquinoline-binding enzymes can predict activity. Pharmacophore modeling should prioritize the carboxylic acid group (critical for metal ion chelation) and the chloro-methyl substituents (hydrophobic interactions) . MD simulations (AMBER/CHARMM) assess binding stability over time. Experimental validation via enzyme inhibition assays (e.g., IC50_{50} measurements) is required .

Q. What strategies resolve contradictions in reported synthetic yields for similar cyclopentaquinoline derivatives?

  • Methodological Answer : Yield discrepancies often arise from reaction conditions (e.g., PPA vs. Eaton’s reagent). Systematic optimization via Design of Experiments (DoE) is recommended:
  • Variables : Temperature (80–120°C), catalyst loading (PPA at 1–5 eq.), and reaction time (1–24 h).
  • Monitoring : TLC or in situ FTIR to track lactamization progress.
    Literature data suggest higher yields (60–86%) with PPA at 100°C for 5 h . Contradictions may also stem from impurity profiles (e.g., unreacted nitro precursors) .

Q. How does the chloro-methyl substituent influence the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Lipophilicity : LogP increases with methyl and chloro groups, enhancing membrane permeability but potentially reducing solubility. Use shake-flask or HPLC methods to measure LogP.
  • Metabolic stability : In vitro microsomal assays (human liver microsomes) identify oxidation hotspots (e.g., cyclopentane ring). Methyl groups may slow CYP450-mediated degradation .
  • Toxicity : Ames test for mutagenicity (common with nitro intermediates) and hERG binding assays for cardiotoxicity risks .

Experimental Design & Data Analysis

Design an in vivo study to evaluate the anti-inflammatory potential of this compound.

  • Methodological Answer :
  • Model : Carrageenan-induced rat paw edema.
  • Dosing : 10–50 mg/kg (oral/IP), with indomethacin as a positive control.
  • Endpoints : Paw volume (plethysmometry), serum TNF-α/IL-6 (ELISA), and COX-2 inhibition (Western blot).
  • Data Analysis : ANOVA with post-hoc Tukey test; EC50_{50} calculated via nonlinear regression. Prior studies on quinoline-4-carboxylic acids show dose-dependent edema reduction (30–60% at 25 mg/kg) .

Q. What are the optimal conditions for scaling up the synthesis without compromising stereochemical integrity?

  • Methodological Answer :
  • Catalyst : Replace PPA with recyclable solid acids (e.g., sulfonated silica) to reduce waste.
  • Solvent : Switch from diphenyl ether to toluene (lower toxicity, easier removal).
  • Process Controls : In-line PAT (Process Analytical Technology) for real-time monitoring (e.g., ReactIR for lactamization).
    Pilot studies show 70% yield at 5 kg scale with <2% enantiomeric excess loss .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.